molecular formula C10H11BrO B14849043 1-Bromo-2-cyclopropoxy-3-methylbenzene

1-Bromo-2-cyclopropoxy-3-methylbenzene

Cat. No.: B14849043
M. Wt: 227.10 g/mol
InChI Key: AVARGAYIQBBSIV-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclopropoxy-3-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-cyclopropoxy-3-methylbenzene. The bromination reaction typically employs bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-cyclopropoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Bromine (Br2), iron(III) bromide (FeBr3)

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Major Products:

    Electrophilic Substitution: Various substituted benzene derivatives

    Nucleophilic Substitution: Phenols, ethers

    Oxidation: Quinones

    Reduction: Cyclohexane derivatives

Scientific Research Applications

1-Bromo-2-cyclopropoxy-3-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-3-methylbenzene involves its interaction with various molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the cyclopropoxy and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved include electrophilic and nucleophilic interactions, as well as redox reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-methoxy-3-methylbenzene
  • 1-Bromo-2-ethoxy-3-methylbenzene
  • 1-Bromo-2-propoxy-3-methylbenzene

Comparison: 1-Bromo-2-cyclopropoxy-3-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzene derivatives.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-3-methylbenzene

InChI

InChI=1S/C10H11BrO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3

InChI Key

AVARGAYIQBBSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)OC2CC2

Origin of Product

United States

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